molecular formula C24H31N3O5S B2522504 N'-(2,3-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898445-95-9

N'-(2,3-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2522504
CAS No.: 898445-95-9
M. Wt: 473.59
InChI Key: XBMNIFVSYIMCNV-UHFFFAOYSA-N
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Description

N’-(2,3-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxybenzenesulfonyl group, and a dimethylphenyl group. These structural features contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N’-(2,3-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzenamine: A simpler analog with similar structural features.

    Methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Piperidine derivatives: Compounds with a piperidine ring that may have similar reactivity.

Uniqueness

Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-17-7-6-9-22(18(17)2)26-24(29)23(28)25-15-14-19-8-4-5-16-27(19)33(30,31)21-12-10-20(32-3)11-13-21/h6-7,9-13,19H,4-5,8,14-16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMNIFVSYIMCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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